S1PL-IN-1

Description

Properties

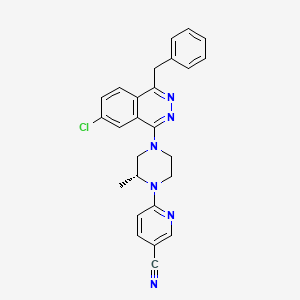

Molecular Formula |

C26H23ClN6 |

|---|---|

Molecular Weight |

455.0 g/mol |

IUPAC Name |

6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1 |

InChI Key |

XUZUIICAPXZZDU-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Nexus of S1PL Inhibition: A Technical Guide to S1PL-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological functions associated with the inhibition of Sphingosine-1-Phosphate Lyase (S1PL), with a specific focus on the small molecule inhibitor, S1PL-IN-1. S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of sphingosine-1-phosphate (S1P). Inhibition of S1PL leads to the accumulation of S1P, a potent signaling lipid with pleiotropic effects on cellular processes and systemic physiology. This document details the mechanism of action of this compound, its impact on S1P signaling, and the resultant biological consequences, including effects on lymphocyte trafficking and cardiovascular function. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for the assessment of S1PL activity and S1P quantification.

Introduction: The Sphingosine-1-Phosphate Axis

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that plays a pivotal role in regulating a multitude of cellular and physiological processes.[1][2] It is generated from the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[3] S1P can act as an intracellular second messenger or be secreted to act as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1-5 (S1P₁₋₅).[1][3] This signaling axis is integral to cell survival, proliferation, migration, and differentiation.[1][2]

A key regulator of S1P levels is Sphingosine-1-Phosphate Lyase (S1PL), an enzyme localized to the endoplasmic reticulum.[3] S1PL catalyzes the irreversible cleavage of S1P into hexadecenal and ethanolamine phosphate, thus serving as the sole exit point for sphingolipid degradation.[2][4] The activity of S1PL is crucial for maintaining the S1P gradient between tissues and circulatory fluids, which is essential for processes such as lymphocyte egress from lymphoid organs.[5]

This compound: A Potent Inhibitor of S1P Degradation

This compound, also referred to as S1PL-IN-31, is a potent, orally active inhibitor of S1PL.[6][7] Its chemical name is 6-[(2R)-4-[7-chloro-4-(phenylmethyl)-1-phthalazinyl]-2-methyl-1-piperazinyl]-3-pyridinecarbonitrile.[6] By inhibiting S1PL, this compound blocks the degradation of S1P, leading to its accumulation in tissues and circulation.[1][6]

Mechanism of Action

This compound acts as a direct inhibitor of the S1PL enzyme.[1] In vitro studies have demonstrated its ability to bind to the active site of human S1PL.[1] This inhibition prevents the breakdown of S1P, thereby increasing its intracellular and extracellular concentrations. The elevated S1P levels then lead to enhanced signaling through S1P receptors, modulating various downstream biological pathways.[8]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| S1PL IC₅₀ | 210 nM | Human | In vitro enzyme assay | [6] |

| Smoothened Receptor IC₅₀ | 440 nM | Not Specified | In vitro receptor assay | [6] |

Biological Functions of S1PL Inhibition by this compound

The primary biological consequence of S1PL inhibition by this compound is the modulation of S1P-dependent signaling pathways due to the accumulation of S1P. This has significant effects on the immune and cardiovascular systems.

Immunomodulation via Lymphocyte Trafficking

A well-established function of the S1P gradient is the regulation of lymphocyte egress from secondary lymphoid organs.[5] High S1P levels in the blood and lymph act as a chemoattractant for lymphocytes expressing the S1P₁ receptor, guiding them out of the lymph nodes and thymus.[5]

Inhibition of S1PL by this compound disrupts this gradient by increasing S1P levels within the lymphoid tissues.[1] This abrogates the chemotactic cue for lymphocyte egress, leading to their sequestration in the lymph nodes and a subsequent reduction in circulating lymphocytes (lymphopenia).[1][6] This mechanism of action is the basis for the therapeutic potential of S1PL inhibitors in autoimmune diseases.[1]

Cardiovascular Effects

The accumulation of S1P upon S1PL inhibition can also impact the cardiovascular system. S1P is known to regulate heart rate and vascular tone through its receptors expressed in cardiac and vascular tissues.[4] In vivo studies with this compound have demonstrated cardiovascular effects, highlighting the systemic consequences of modulating S1P levels.

In Vivo Efficacy in a Model of Autoimmunity

The immunomodulatory effects of this compound have been demonstrated in a rat model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. Oral administration of this compound was shown to prevent lymphocyte infiltration into the central nervous system and reduce neuromuscular weakness.[6]

Quantitative In Vivo Data for this compound

The following tables summarize the in vivo effects of this compound from preclinical studies.

Table 1: Effect of this compound on S1P Levels

| Tissue | Dose | Species | Fold Increase in S1P | Reference |

| Heart | 100 mg/kg | Rat | Not Specified | [6] |

| Lymph Nodes | 100 mg/kg | Rat | Not Specified | [6] |

Table 2: Effect of this compound on Lymphocyte Counts and Heart Rate

| Parameter | Dose | Species | Effect | Reference |

| Total Lymphocytes | 2 mg/kg/day | Rat | Reduction | [6] |

| CD4⁺ T Cells | 2 mg/kg/day | Rat | Reduction | [6] |

| CD8⁺ T Cells | 2 mg/kg/day | Rat | Reduction | [6] |

| B Cells | 2 mg/kg/day | Rat | Reduction | [6] |

| Heart Rate | 3 and 10 mg/kg/day | Female Rat | Decrease | [6] |

Experimental Protocols

S1PL Enzyme Activity Assay (Fluorescent Method)

This protocol describes a non-radioactive method for determining S1PL activity using a fluorescently labeled S1P substrate.

Materials:

-

BODIPY-labeled sphingosine-1-phosphate (BODIPY-S1P) substrate

-

S1PL reaction buffer (e.g., 70 mM sucrose, 36 mM potassium phosphate, 36 mM NaF, 0.6 mM EDTA, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT, pH 7.4)

-

Triton X-100

-

Cell or tissue lysates containing S1PL

-

Perchloric acid (1%)

-

Chloroform/methanol (1:2, v/v)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the BODIPY-S1P substrate by dispersing it in the S1PL reaction buffer containing Triton X-100 via sonication.

-

Initiate the reaction by adding the cell or tissue lysate to the substrate mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1% perchloric acid.

-

Extract the lipids by adding chloroform/methanol.

-

Separate the fluorescent aldehyde product from the unreacted substrate using reverse-phase HPLC.

-

Quantify the product using a fluorescence detector.

Quantification of S1P by LC-MS/MS

This protocol outlines a robust method for the quantification of S1P in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological sample (plasma, tissue homogenate, etc.)

-

Internal standard (e.g., C17-S1P)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

LC-MS/MS system (triple-quadrupole)

Procedure:

-

To the biological sample, add the internal standard.

-

Acidify the sample by adding HCl.

-

Perform a liquid-liquid extraction by adding MeOH and CHCl₃.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic (chloroform) phase.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the lipid extract in an appropriate solvent (e.g., MeOH:CHCl₃, 4:1).

-

Inject the sample into the LC-MS/MS system for analysis.

-

Quantify S1P levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

S1P Signaling Pathway

Caption: S1P Metabolism and Signaling Pathway.

Experimental Workflow for this compound Evaluation

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Lyase in the Developing and Injured Nervous System: a Dichotomy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

S1PL-IN-1: An In-Depth Technical Guide to a Potent Sphingosine-1-Phosphate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1PL-IN-1 is a potent and orally active inhibitor of sphingosine-1-phosphate lyase (SPL), the enzyme responsible for the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting SPL, this compound elevates intracellular and interstitial S1P levels, thereby modulating the S1P signaling pathway. This pathway is a critical regulator of numerous physiological processes, including immune cell trafficking, vascular development, and neuronal function. The modulation of S1P signaling through SPL inhibition has emerged as a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions as an active-site inhibitor of sphingosine-1-phosphate lyase. SPL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the sphingolipid degradation pathway, cleaving S1P into phosphoethanolamine and (2E)-hexadecenal. This irreversible degradation is the only exit point for the sphingoid backbone from the sphingolipid metabolic pathway.

By inhibiting SPL, this compound leads to an accumulation of S1P in tissues and bodily fluids. This elevation of S1P levels, particularly in lymphoid organs, disrupts the natural S1P gradient that exists between the lymph/blood and the tissues. This gradient is essential for the egress of lymphocytes, particularly T cells, from secondary lymphoid organs. The disruption of this gradient by this compound-mediated SPL inhibition leads to the sequestration of lymphocytes within the lymph nodes, resulting in peripheral lymphopenia. This reduction in circulating lymphocytes is the primary mechanism by which this compound exerts its immunomodulatory effects, making it a potential therapeutic for T-cell-mediated autoimmune disorders.

It is also important to note that this compound has been identified as an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, albeit with a lower potency than its inhibition of SPL.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (S1P Lyase) | 210 nM | Recombinant human S1P lyase (Δ1-61) | [1] |

| IC50 (Smoothened Receptor) | 440 nM | Not specified | [1] |

Table 1: In Vitro Potency of this compound

| Parameter | Species | Dose | Effect | Reference |

| Lymphocyte Depletion | Rat | Repeated oral doses | Full depletion of circulating lymphocytes after 3-4 days | [2] |

| S1P Levels (Lymph Nodes) | Rat | Repeated oral doses | 100- to 1000-fold increase | [2] |

| S1P Levels (Blood) | Rat | Repeated oral doses | 3-fold increase | [2] |

| S1P Levels (Plasma) | Rat | Repeated oral doses | No change | [2] |

| S1P Levels (Cardiac Tissue) | Rat | Repeated oral doses | 9-fold increase | [2] |

| Bradycardia | Rat | Repeated oral doses | Significant bradycardia within 48 hours | [2] |

| Efficacy in EAE model | Rat | 2 mg/kg per day | Prevents cervical and thoracic lymphocyte infiltration and neuromuscular weakness | [1] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

In Vitro Sphingosine-1-Phosphate Lyase (SPL) Inhibition Assay

This protocol is adapted from the methods described by Weiler et al. (2014).

1. Reagents and Materials:

-

Recombinant human S1P lyase (e.g., Δ1-61 fragment)

-

Sphingosine-1-phosphate (S1P) substrate

-

This compound or other test compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing pyridoxal 5'-phosphate)

-

Internal standard (for LC-MS analysis)

-

LC-MS/MS system

2. Procedure:

-

Prepare a solution of the recombinant human S1P lyase in the assay buffer.

-

Prepare serial dilutions of this compound and control compounds in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the S1P lyase solution with the test compound or vehicle control.

-

Initiate the enzymatic reaction by adding the S1P substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., an organic solvent containing the internal standard).

-

Analyze the reaction mixture by LC-MS/MS to quantify the amount of product formed or the remaining substrate.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a generalized protocol for a rat EAE model. The specific details for the study involving this compound can be found in Weiler et al. (2014).

1. Animals:

-

Female Lewis rats (or other susceptible strain)

2. Reagents and Materials:

-

Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) or other encephalitogen

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (optional, depending on the model)

-

This compound formulated for oral administration

-

Vehicle control

3. Procedure:

-

On day 0, immunize the rats with an emulsion of the MOG peptide in CFA via subcutaneous injection.

-

Administer pertussis toxin (if used) on days 0 and 2 via intraperitoneal injection.

-

Begin daily oral administration of this compound or vehicle control on a specified day post-immunization (e.g., day 0 or at the onset of clinical signs).

-

Monitor the animals daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

At the end of the study, collect tissues (e.g., spinal cord, lymph nodes) for histological analysis (to assess inflammation and demyelination) and for measuring S1P levels.

Visualizations

Caption: The core sphingolipid metabolic pathway highlighting the inhibitory action of this compound on S1P Lyase.

Caption: The mechanism of this compound leading to peripheral lymphopenia through the disruption of the S1P gradient.

Caption: A simplified workflow for the in vivo evaluation of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) model.

References

investigating the downstream effects of S1PL-IN-1

An In-depth Technical Guide to the Downstream Effects of S1PL-IN-1

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate lyase (S1PL) is the terminal enzyme in the sphingolipid degradative pathway, responsible for the irreversible catabolism of the potent signaling molecule, sphingosine-1-phosphate (S1P). Inhibition of S1PL, for instance by the molecule this compound, prevents S1P degradation, leading to its accumulation. This event triggers a cascade of downstream cellular effects with significant therapeutic implications across immunology, cardiovascular disease, and fibrosis. This document provides a detailed examination of the molecular pathways and physiological consequences stemming from S1PL inhibition, supported by experimental data and methodologies.

The Sphingosine-1-Phosphate (S1P) Axis: A Primer

S1P is a bioactive sphingolipid metabolite that functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PRs), designated S1P₁₋₅.[1][2][3] The cellular and circulating levels of S1P are tightly controlled by a balance between its synthesis, catalyzed by sphingosine kinases (SphKs), and its degradation.[1][4]

S1P degradation occurs via two main routes:

-

Dephosphorylation: Reversible conversion back to sphingosine by S1P-specific phosphatases (SGPPs).[5]

-

Irreversible Cleavage: Catabolism by S1PL into phosphoethanolamine and hexadecenal.[1][5]

This compound, as an inhibitor of S1PL, directly blocks this irreversible degradation pathway. This blockade is the primary initiating event leading to the downstream effects detailed in this guide. The central consequence of S1PL inhibition is the accumulation of S1P, which then exerts its influence through its receptors and intracellular targets.[1][6]

Core Downstream Signaling Pathways Activated by S1PL Inhibition

The accumulation of S1P following S1PL inhibition leads to the activation of numerous intracellular signaling cascades, primarily through the S1P receptors. The specific cellular response is context-dependent, varying with the expression profile of S1PR subtypes on a given cell.[4] Major downstream pathways include:

-

Phosphoinositide 3-Kinase (PI3K): S1P receptor activation can trigger the PI3K pathway, a critical regulator of cell survival, proliferation, and growth.[1]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK), is a common downstream target of S1P signaling, influencing cell proliferation and differentiation.[1]

-

Phospholipase C (PLC): Activation of PLC by S1P receptors leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][7]

-

Rho Family GTPases: S1P signaling, particularly through S1P₁ and S1P₃, can activate small GTPases like Rac and Rho, which are master regulators of the actin cytoskeleton, cell migration, and endothelial barrier integrity.[4]

-

STAT3 Pathway: In certain contexts, such as glomerular injury, S1P signaling has been associated with the activation of the transcription factor STAT3.[8]

-

c-Jun N-terminal Kinase (JNK): S1P signaling can also influence the JNK pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.[1][6]

Key Physiological and Pathological Consequences

Immunomodulation and Lymphocyte Trafficking

One of the most well-documented effects of S1PL inhibition is the modulation of lymphocyte trafficking. S1PL maintains a low S1P concentration within lymphoid tissues compared to the high concentration in blood and lymph.[1] This S1P gradient is essential for the egress of mature T and B cells from lymph nodes, a process dependent on the S1P₁ receptor.[5]

By inhibiting S1PL, S1P levels within the lymphoid tissue rise, disrupting the gradient. This prevents lymphocytes from exiting, effectively trapping them and leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is a cornerstone of therapies for autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[1][9]

| Parameter | Effect of S1PL Inhibition | Implication | Reference |

| S1P Gradient (Lymphoid Tissue vs. Blood) | Abolished/Reduced | Lymphocyte egress is inhibited. | [1] |

| Circulating Lymphocyte Count | Decreased (Lymphopenia) | Reduced autoimmune-mediated inflammation. | [1][9] |

Vascular Biology and Endothelial Barrier Function

S1P signaling is a critical regulator of vascular development and endothelial barrier integrity.[1][4] The downstream effects on the vasculature are complex and appear to be duration-dependent.

-

Short-Term Effect: Acute increases in S1P, acting through the S1P₁ receptor, enhance the endothelial barrier. This involves the activation of Rac GTPase, rearrangement of junctional proteins, and a reduction in vascular permeability.[4][10] This effect is protective in models of acute lung injury.[10]

-

Long-Term Effect: Conversely, prolonged exposure to S1P₁ agonists (mimicking chronic S1PL inhibition) can act as a functional antagonist. This leads to the internalization and degradation of the S1P₁ receptor, impairing the normal barrier-protective signaling and potentially exacerbating vascular leak.[10]

| Exposure Duration | Effect on Endothelial Barrier | Primary Mediator | Reference |

| Short-Term | Barrier enhancement, reduced permeability | S1P₁ activation | [4][10] |

| Long-Term | Barrier disruption, increased permeability | S1P₁ functional antagonism | [10] |

Tissue Fibrosis

The role of S1PL inhibition in fibrosis is multifaceted. S1P signaling is generally implicated in the progression of fibrosis in organs like the lung, liver, and kidney.[9][11] This process is often driven by S1P₂ and S1P₃ receptors, which can promote fibroblast activation and extracellular matrix deposition.[9] However, studies also indicate that S1PL itself may act as an endogenous suppressor of pulmonary fibrosis.[7]

| Finding | Experimental Model | Conclusion | Reference |

| Reduced S1PL expression (Sgpl1+/- mice) | Bleomycin-induced pulmonary fibrosis | Augmented fibrosis, suggesting a protective role for S1PL. | [7] |

| Overexpression of S1PL | Human lung fibroblasts | Attenuated TGF-β- and S1P-induced differentiation into myofibroblasts. | [7] |

| Increased S1P, S1P₂, and S1P₃ | Fibrotic tissues | Promotes fibrotic diseases. | [9] |

These findings suggest that while acute S1PL inhibition might have varied effects, chronic inhibition could potentially promote fibrosis by causing sustained elevation of S1P and activation of pro-fibrotic receptors.

Cardioprotection from Ischemia-Reperfusion (I/R) Injury

In the context of the cardiovascular system, S1P signaling is largely protective, particularly against ischemia-reperfusion (I/R) injury.[6][12] Inhibition of S1PL has emerged as a promising strategy for cardioprotection. By increasing local S1P levels, S1PL inhibition activates pro-survival pathways in cardiomyocytes.[12]

| Model | Intervention | Outcome | Reference |

| Heterozygous SPL-null mice (ex vivo) | Ischemia-Reperfusion | Reduced infarct size, improved cardiac function. | [12] |

| Wild-type mice (ex vivo) | Pharmacological S1PL inhibitor (THI) | Significant cardioprotection against I/R injury. | [12] |

Neurobiology

In the central nervous system, the consequences of S1P accumulation via S1PL inhibition are cell-type specific. While S1P promotes proliferation in neural progenitor cells, it can be neurotoxic to mature neurons.[6] In S1PL-deficient neurons, S1P accumulation induces apoptosis through a receptor-independent intracellular mechanism involving the ER stress response, calpain activation, and inappropriate cell cycle re-entry.[2][6]

Autophagy

S1P signaling is increasingly recognized as a regulator of autophagy. Overexpression of SphK1, which generates S1P, has been shown to promote the formation of pre-autophagosomal structures.[2] In the context of fibrosis, S1PL can regulate the expression of key autophagy proteins LC3 and beclin 1.[7] Furthermore, in human lung microvascular endothelial cells, sustainably increasing S1P levels by inhibiting S1PL was hypothesized to promote the completion of the autophagic flux via the S1P₁ receptor.[13]

Key Experimental Methodologies

Creation of S1PL Knockout (KO) Cell Lines

-

Objective: To create a cellular model for studying the effects of complete S1PL ablation, mimicking chronic inhibition.

-

Method: The CRISPR-Cas9 system is used to target and disrupt the SGPL1 gene.

-

gRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the SGPL1 gene.

-

Transfection: HeLa or other suitable cells are transfected with a plasmid co-expressing the Cas9 nuclease and the designed sgRNA.

-

Selection & Validation: Transfected cells are sorted (e.g., via a co-expressed fluorescent marker like GFP), and single-cell clones are isolated.

-

Verification: Gene disruption is confirmed by sequencing the targeted genomic region. Loss of S1PL protein and function is validated by Western blot and by metabolic labeling experiments (e.g., using fluorescently tagged sphingosine and observing its metabolic fate via TLC).[14]

-

Ex Vivo Heart Ischemia-Reperfusion (I/R) Model

-

Objective: To assess the cardioprotective effects of S1PL inhibition.

-

Method: The Langendorff isolated heart perfusion system is used.

-

Animal Preparation: Mice (e.g., wild-type or heterozygous SPL-null) are heparinized and anesthetized.[12]

-

Heart Excision: Hearts are rapidly excised and arrested in an ice-cold high-potassium solution.

-

Cannulation: The aorta is cannulated onto the Langendorff apparatus, and the heart is perfused retrogradely with Krebs-Henseleit buffer at constant pressure.

-

Equilibration: The heart is allowed to stabilize for a set period (e.g., 20 minutes). Pharmacological inhibitors (like this compound or S1PR antagonists) can be infused during this time.

-

Global Ischemia: Perfusion is stopped for a defined period (e.g., 20-50 minutes) to induce global ischemia.

-

Reperfusion: Perfusion is restored for a set duration (e.g., 50-120 minutes).

-

Assessment: Cardiac function (e.g., left ventricular developed pressure, heart rate) is monitored throughout. At the end of the experiment, infarct size is often measured by staining tissue slices with triphenyltetrazolium chloride (TTC).[12]

-

Assessment of Pulmonary Fibrosis

-

Objective: To determine the effect of S1PL modulation on the development of lung fibrosis.

-

Method: The bleomycin-induced lung injury model in mice is commonly used.

-

Induction: Mice receive a single intratracheal or oropharyngeal instillation of bleomycin. Control mice receive saline.[7]

-

Treatment: Mice may be treated with S1PL inhibitors or vehicle over the course of the study. Genetically modified mice (e.g., Sgpl1+/-) can also be used.[7]

-

Harvest: At specific time points (e.g., 14 or 21 days post-injury), mice are euthanized, and lung tissues are harvested.

-

Analysis:

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition (a hallmark of fibrosis).

-

Biochemical Analysis: The hydroxyproline content of lung homogenates is measured as a quantitative index of total collagen.

-

Gene/Protein Expression: Levels of fibrotic markers (e.g., α-smooth muscle actin) and S1PL are quantified via RT-qPCR, Western blot, and immunohistochemistry.[7]

-

-

Conclusion

Inhibition of S1PL via compounds like this compound is a potent pharmacological strategy that elevates the bioactive lipid S1P, leading to a wide spectrum of downstream effects. The consequences are highly context-dependent, ranging from therapeutically beneficial immunomodulation and cardioprotection to potentially detrimental outcomes such as neuronal apoptosis and the promotion of fibrosis under conditions of chronic exposure. A thorough understanding of the specific S1PR expression profiles and the temporal dynamics of S1P signaling in target tissues is critical for the successful development of S1PL inhibitors as therapeutic agents. This guide provides a foundational framework for professionals engaged in the research and development of such molecules.

References

- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI Insight - Efficacy of AAV9-mediated SGPL1 gene transfer in a mouse model of S1P lyase insufficiency syndrome [insight.jci.org]

- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S1P lyase: a novel therapeutic target for ischemia-reperfusion injury of the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine 1 Phosphate (S1P) Receptor 1 Is Decreased in Human Lung Microvascular Endothelial Cells of Smokers and Mediates S1P Effect on Autophagy [mdpi.com]

- 14. researchgate.net [researchgate.net]

S1PL-IN-1: A Potent Chemical Probe for Interrogating Sphingosine-1-Phosphate Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival. The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation. A key enzyme in the irreversible degradation of S1P is Sphingosine-1-Phosphate Lyase (S1PL), which cleaves S1P into hexadecenal and ethanolamine phosphate. The critical role of S1PL in maintaining S1P homeostasis makes it an attractive therapeutic target and an important enzyme to study for understanding S1P signaling. S1PL-IN-1 has emerged as a potent and specific chemical probe for inhibiting S1PL activity, enabling researchers to dissect the intricate roles of S1P signaling in various biological systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

This compound: Mechanism of Action and Physicochemical Properties

This compound, also referred to as S1PL-IN-31, is a potent inhibitor of S1P lyase. By blocking the catalytic activity of S1PL, this compound leads to an accumulation of intracellular S1P. This elevation of S1P levels can then modulate the activity of both intracellular targets and cell surface S1P receptors (S1PRs), thereby influencing a wide range of cellular processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-[(2R)-4-[7-chloro-4-(phenylmethyl)-1-phthalazinyl]-2-methyl-1-piperazinyl]-3-pyridinecarbonitrile | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₂₃ClN₆ | --INVALID-LINK-- |

| Molecular Weight | 455.0 g/mol | --INVALID-LINK-- |

| Appearance | A solid | --INVALID-LINK-- |

| Solubility | Soluble in Acetonitrile and DMSO | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 4 years | --INVALID-LINK-- |

Quantitative Data

The potency of this compound as an inhibitor of S1P lyase has been determined through in vitro assays.

Table 2: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ (S1P Lyase) | 210 nM | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

S1P Lyase Activity Assay

This protocol describes a general method for measuring S1PL activity in cell lysates, which can be adapted for testing the inhibitory effect of this compound.

Materials:

-

Cells or tissue expressing S1PL

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

S1P lyase substrate (e.g., a fluorescently labeled S1P analog)

-

This compound or other inhibitors

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, 1 mM DTT, 5 µM PLP)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the S1PL enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

This compound at various concentrations (or vehicle control - DMSO). Pre-incubate for 15-30 minutes at 37°C.

-

Cell lysate (e.g., 20-50 µg of protein).

-

-

Initiate the reaction by adding the S1P lyase substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction (e.g., by adding an organic solvent).

-

Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate used.

-

-

Data Analysis:

-

Subtract the background fluorescence from the vehicle control.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This compound has been shown to be effective in a rat model of EAE, a common model for multiple sclerosis.[1]

Materials:

-

Female Lewis rats

-

Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (optional, depending on the EAE induction protocol)

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% methylcellulose)

Procedure:

-

EAE Induction:

-

On day 0, immunize rats with an emulsion of MOG peptide in CFA via subcutaneous injection at the base of the tail.

-

Administer pertussis toxin intraperitoneally on days 0 and 2 (if required by the protocol).

-

-

This compound Treatment:

-

Begin treatment with this compound (e.g., 2 mg/kg per day) or vehicle control at the onset of clinical signs or as a prophylactic treatment.[1]

-

Administer the compound orally via gavage once daily.

-

-

Clinical Scoring:

-

Monitor the rats daily for clinical signs of EAE and score them on a scale of 0 to 5 (or a similar scale), where 0 is no disease and higher scores indicate increasing severity of paralysis.

-

-

Tissue Analysis (at the end of the study):

-

Perfuse the animals and collect tissues such as the spinal cord and lymph nodes.

-

Analyze tissues for immune cell infiltration (e.g., by histology or flow cytometry).

-

Measure S1P levels in tissues using LC-MS/MS to confirm the in vivo target engagement of this compound.

-

Quantification of S1P by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of S1P in biological samples.

Materials:

-

Biological sample (e.g., cell lysate, plasma, tissue homogenate)

-

Internal standard (e.g., C17-S1P)

-

Extraction solvent (e.g., methanol, chloroform)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To the biological sample, add a known amount of the internal standard (C17-S1P).

-

Perform a liquid-liquid extraction to isolate the lipids. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for S1P and the internal standard should be optimized for the instrument used.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of S1P.

-

Calculate the ratio of the peak area of S1P to the peak area of the internal standard for both the samples and the standards.

-

Determine the concentration of S1P in the samples by interpolating from the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted roles of S1P signaling. Its potency and specificity for S1P lyase allow for the targeted accumulation of intracellular S1P, providing a powerful tool to study the downstream consequences in both in vitro and in vivo models. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of sphingolipid biology and its implications in health and disease. As research in this field continues, this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies targeting the S1P signaling pathway.

References

Preclinical Research Applications of S1PL-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research applications of S1PL-IN-1, a potent and selective inhibitor of Sphingosine-1-Phosphate (S1P) Lyase (S1PL). S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of S1P. By inhibiting S1PL, this compound elevates S1P levels, particularly within lymphoid tissues, leading to the modulation of immune cell trafficking and other cellular processes. This guide will cover the mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to the preclinical evaluation of S1PL inhibitors like this compound.

Core Mechanism of Action

Sphingosine-1-phosphate (S1P) plays a pivotal role in numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cell survival. The concentration gradient of S1P between the blood/lymph and secondary lymphoid organs is crucial for the egress of lymphocytes. S1P Lyase (S1PL), located on the endoplasmic reticulum, degrades S1P, thus maintaining low intracellular S1P levels.

This compound inhibits S1PL, leading to an accumulation of S1P within cells, particularly in lymphoid tissues. This disruption of the S1P gradient prevents the egress of lymphocytes from lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia). This mechanism is the basis for the therapeutic potential of S1PL inhibitors in autoimmune diseases and other conditions driven by lymphocyte-mediated pathology.

Signaling Pathway and Experimental Workflow

Caption: S1P Signaling and this compound Mechanism.

The diagram above illustrates the core mechanism of this compound. By inhibiting S1P Lyase, it prevents the degradation of S1P, leading to its accumulation and subsequent modulation of S1P receptor signaling.

Caption: Preclinical Evaluation Workflow for this compound.

This workflow outlines the typical progression of preclinical studies for an S1PL inhibitor, from initial in vitro characterization to in vivo efficacy and safety assessment.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative S1PL inhibitor, 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile, which serves as a surrogate for this compound in this guide.

Table 1: In Vitro Activity

| Parameter | Value | Assay Conditions |

| S1PL IC50 | 2.1 nM | Recombinant human S1PL, pre-incubation with inhibitor, substrate: S1P. |

Table 2: In Vivo Pharmacodynamics in Rats

| Treatment Group (Oral Gavage) | Time Point | Peripheral Blood Lymphocyte Count (% of Vehicle) |

| Vehicle | 24h | 100% |

| 1 mg/kg | 24h | ~50% |

| 3 mg/kg | 24h | ~30% |

| 10 mg/kg | 24h | ~20% |

Table 3: In Vivo S1P Levels in Rat Tissues (at 24h post-dose)

| Tissue | S1P Fold Increase over Vehicle (10 mg/kg dose) |

| Lymph Nodes | ~100-1000 fold |

| Blood | ~3 fold |

| Cardiac Tissue | ~9 fold |

Experimental Protocols

In Vitro S1PL Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against S1PL.

Materials:

-

Recombinant human S1PL enzyme

-

S1P substrate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (or test compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the recombinant S1PL enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the S1P substrate to all wells.

-

Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Quantify the product formation using a suitable detection method (e.g., LC-MS/MS or a fluorescent-based assay).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacodynamic Study: Lymphocyte Counting in Rats

Objective: To assess the effect of this compound on peripheral blood lymphocyte counts.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

K2-EDTA collection tubes

-

Flow cytometer

-

Fluorescently labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220)

-

Red blood cell lysis buffer

Procedure:

-

Acclimate rats for at least 3 days prior to the study.

-

Group the animals and administer this compound or vehicle via oral gavage at the desired dose levels.

-

At specified time points (e.g., 4, 8, 24, 48 hours post-dose), collect blood samples from the tail vein or other appropriate site into K2-EDTA tubes.

-

For each sample, aliquot a small volume of whole blood into a tube for antibody staining.

-

Add a cocktail of fluorescently labeled antibodies against T- and B-lymphocyte surface markers.

-

Incubate in the dark at room temperature for 20-30 minutes.

-

Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

-

Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells in buffer and acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties and then quantify the different lymphocyte subsets based on their fluorescent markers.

-

Express the lymphocyte counts as a percentage of the vehicle-treated control group at each time point.

S1P Quantification in Tissues by LC-MS/MS

Objective: To measure the levels of S1P in various tissues following administration of this compound.

Materials:

-

Tissue samples (e.g., lymph nodes, spleen, heart)

-

Internal standard (e.g., C17-S1P)

-

Homogenizer

-

Extraction solvents (e.g., methanol, chloroform, HCl)

-

LC-MS/MS system with a C18 column

Procedure:

-

Harvest tissues from animals at the end of the in vivo study and snap-freeze in liquid nitrogen.

-

Weigh the frozen tissue samples.

-

Add a known amount of the internal standard (C17-S1P) to each sample.

-

Homogenize the tissues in a suitable buffer (e.g., PBS).

-

Perform a liquid-liquid extraction to isolate the lipids. A common method involves the addition of methanol and chloroform under acidic conditions.

-

Vortex the samples vigorously and then centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform mixture).

-

Inject the samples onto the LC-MS/MS system.

-

Separate S1P and the internal standard using a reverse-phase C18 column with a gradient elution.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

Calculate the concentration of S1P in each sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.

This guide provides a comprehensive overview of the preclinical evaluation of this compound. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals working in the field of S1P signaling and its therapeutic applications.

The Impact of S1PL-IN-1 on Cellular Sphingosine-1-Phosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of S1PL-IN-1 on cellular sphingosine-1-phosphate (S1P) levels. This compound is a potent and specific inhibitor of Sphingosine-1-Phosphate Lyase (S1PL), the enzyme responsible for the irreversible degradation of S1P. By blocking this key catabolic enzyme, this compound effectively increases intracellular and tissue concentrations of S1P, a critical signaling sphingolipid involved in a myriad of physiological and pathological processes. This guide will detail the quantitative effects of this compound, provide comprehensive experimental protocols for assessing its activity, and visualize the underlying biochemical pathways and experimental workflows.

Introduction to S1P Metabolism and the Role of S1PL

Sphingosine-1-phosphate is a bioactive lipid mediator that regulates diverse cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2] Cellular S1P levels are tightly controlled by the coordinated action of synthesizing enzymes, primarily sphingosine kinases (SphK1 and SphK2), and catabolizing enzymes.[3] S1P lyase (S1PL) is the final enzyme in the sphingolipid degradation pathway, irreversibly cleaving S1P into phosphoethanolamine and hexadecenal.[4][5] This catabolic activity of S1PL is crucial for maintaining low intracellular S1P concentrations and establishing S1P gradients, which are essential for processes like lymphocyte egress from lymphoid organs.[6]

Inhibition of S1PL presents a compelling therapeutic strategy for various diseases, particularly autoimmune disorders.[7] By preventing S1P degradation, S1PL inhibitors cause an accumulation of S1P within cells and tissues.[8][9] This elevation of endogenous S1P can modulate the activity of S1P receptors (S1PRs), leading to desired therapeutic effects such as immunosuppression.[7]

This compound: A Potent Inhibitor of S1P Lyase

This compound, also identified as 6-[(2R)-4-[7-chloro-4-(phenylmethyl)-1-phthalazinyl]-2-methyl-1-piperazinyl]-3-pyridinecarbonitrile, is a specific inhibitor of S1P lyase with a reported IC50 value of 210 nM.[10][11] Its primary mechanism of action is the direct inhibition of S1PL, thereby preventing the breakdown of S1P and leading to its accumulation in various tissues.[9][10]

Quantitative Impact of this compound on S1P Levels

The administration of this compound leads to a significant and dose-dependent increase in S1P levels in various tissues. The following table summarizes the quantitative data from preclinical studies.

| Tissue/Cell Type | Species | This compound Dose | Fold Increase in S1P Levels | Reference |

| Lymph Nodes | Rat | Not specified (resulting in full lymphopenia) | 100- to 1000-fold | [6][9] |

| Cardiac Tissue | Rat | Not specified (resulting in full lymphopenia) | 9-fold | [6][9] |

| Heart | Rat | 100 mg/kg | Increased | [10][11] |

| Lymph Nodes | Rat | 100 mg/kg | Increased | [10][11] |

Signaling Pathways and Experimental Workflows

To understand the impact of this compound, it is essential to visualize the relevant signaling pathways and the experimental procedures used to quantify its effects.

Experimental Protocols

The following provides a detailed methodology for a key experiment to quantify the effect of this compound on cellular S1P levels.

Quantification of Cellular S1P Levels by LC-MS/MS

This protocol is adapted from established methods for sphingolipid analysis.

5.1.1. Materials and Reagents

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hydrochloric acid (HCl)

-

Internal standard (e.g., C17-S1P)

-

S1P standard for calibration curve

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

5.1.2. Cell Culture and Treatment

-

Seed cells (e.g., HEK293 or other relevant cell line) in 6-well plates and grow to 80-90% confluency.

-

Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24 hours).

5.1.3. Sample Preparation and Lipid Extraction

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add the internal standard (e.g., C17-S1P) to each sample.

-

Perform a lipid extraction using a modified Bligh-Dyer method:

-

Add chloroform and a weak acid (e.g., 0.1 M HCl) to the methanol cell suspension to achieve a final ratio of chloroform:methanol:aqueous phase of approximately 2:2:1.8.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

5.1.4. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for S1P and the internal standard should be optimized for the instrument used.

-

Generate a standard curve using known concentrations of S1P to quantify the absolute amount in the samples.

-

Normalize the S1P levels to a measure of cell number or total protein content.

Conclusion

This compound is a valuable research tool for investigating the roles of S1P in various biological systems. Its ability to potently and specifically inhibit S1P lyase leads to a significant accumulation of cellular and tissue S1P. This technical guide provides a comprehensive overview of the quantitative effects of this compound, the underlying biochemical pathways, and the experimental methodologies required to study its impact. This information will be instrumental for researchers in the fields of sphingolipid biology, immunology, and drug discovery.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S1PL-IN-31 - Cayman Chemical [bioscience.co.uk]

- 4. Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Engaged: A Technical Guide to S1PL-IN-1 Target Engagement in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the target engagement of S1PL-IN-1, a potent inhibitor of Sphingosine-1-Phosphate Lyase (S1PL), in various in vitro models. This document details the core experimental protocols, summarizes key quantitative data, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to S1PL and this compound

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] The levels of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases and its degradation.[3] Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P into phosphoethanolamine and hexadecenal.[2][4] This catabolic step is the only exit point for the sphingolipid degradation pathway, making S1PL a crucial regulator of cellular S1P pools.[2][4]

Inhibition of S1PL leads to the accumulation of intracellular S1P, which can then be secreted to act on S1P receptors (S1PR1-5) on the cell surface, modulating downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1] this compound is a chemical probe that can be utilized to study the physiological and pathological roles of S1PL. Understanding its engagement with its target in a cellular context is paramount for the development of novel therapeutics targeting S1PL for autoimmune diseases and other conditions.

S1PL Signaling Pathway

The following diagram illustrates the central role of S1PL in sphingolipid metabolism and signaling.

In Vitro Assays for S1PL Target Engagement

Several in vitro methods can be employed to confirm and quantify the engagement of this compound with S1PL. These assays can be broadly categorized into direct enzymatic assays and cell-based assays.

S1P Lyase Activity Assays

These assays directly measure the enzymatic activity of S1PL in the presence and absence of an inhibitor. The general principle involves providing a substrate to the enzyme and detecting the formation of a product.

This is a commonly used method due to its sensitivity and non-radioactive nature.[5][6][7] It utilizes a fluorescently labeled S1P analog, such as an NBD (7-nitrobenz-2-oxa-1,3-diazole) or BODIPY-labeled substrate.[5][8]

Experimental Protocol:

-

Preparation of Cell Lysates:

-

Culture cells (e.g., HEK293T) to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., containing protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the S1PL enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a microplate. Each reaction should contain:

-

Cell lysate (25-50 µg of total protein).

-

S1PL reaction buffer (e.g., 36 mM potassium phosphate buffer pH 7.4, 0.6 mM EDTA, 70 mM sucrose, 36 mM NaF, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT).[8]

-

Fluorescently labeled S1P substrate (e.g., 20 µM NBD-S1P).[9]

-

This compound at various concentrations (or vehicle control).

-

Triton X-100 (e.g., 0.08%) to aid in substrate micelle formation.[8]

-

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[6][8]

-

-

Product Detection:

-

Data Analysis:

-

Calculate the S1PL activity as the rate of product formation (e.g., pmol/mg/min).

-

Plot the S1PL activity against the concentration of this compound to determine the IC50 value.

-

A highly sensitive assay has been developed using a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) substrate, which is degraded by S1PL to produce pentadecanal.[10]

Experimental Protocol:

-

Reaction Setup:

-

The reaction mixture includes:

-

Initiate the reaction and incubate at 37°C for 20 minutes.[10]

-

-

Derivatization and Detection:

Quantitative Data Summary:

| Assay Type | Cell Line | Substrate | Km | S1PL Activity (Control) | Inhibitor Example | IC50 |

| HPLC-Fluorescence | F9-0 (wild type) | C17-Sa1P | 2.68 µM | 24.5 pmol/mg/min | FTY720 | ~50 µM |

| HPLC-Fluorescence | F9-4 (S1PL overexpressed) | C17-Sa1P | - | 170.05 pmol/mg/min | 4-deoxypyridoxine (DOP) | ~1000 µM |

| Fluorescence | - | BODIPY–S1P | 35 µM | - | - | - |

Data extracted from Shin et al., 2021 and other sources.[8][10]

Cellular Assays for S1PL Target Engagement

Cellular assays provide a more physiologically relevant context by assessing target engagement within intact cells.

Inhibition of S1PL in cells leads to an increase in intracellular S1P levels. This accumulation can be measured to assess the potency of this compound.[11]

Experimental Protocol:

-

Cell Treatment:

-

Plate cells (e.g., HEK293) and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

To enhance the S1P signal, cells can be co-incubated with exogenous sphingosine, which serves as a precursor for S1P synthesis.[11]

-

-

S1P Extraction and Quantification:

-

Harvest the cells and extract the lipids.

-

Quantify the intracellular S1P levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

-

Data Analysis:

-

Plot the intracellular S1P concentration against the this compound concentration to determine the EC50 value.

-

A portion of the accumulated intracellular S1P can be secreted by cells. This secreted S1P can be quantified as an indirect measure of S1PL inhibition.[12]

Experimental Protocol:

-

Cell Treatment and Supernatant Collection:

-

Treat cells (e.g., HEK293T) with this compound in the presence of phosphatase inhibitors (to prevent degradation of secreted S1P) and sphingosine.[12]

-

After incubation, collect the cell culture supernatant.

-

-

Quantification of Secreted S1P:

-

Use a reporter cell line that expresses an S1P receptor (e.g., CHO-K1 cells expressing S1P3) and responds to S1P with a detectable signal, such as calcium flux.[12]

-

Apply the collected supernatant to the reporter cells and measure the induced signal.

-

-

Data Analysis:

-

Correlate the signal from the reporter cells with the concentration of this compound to determine its potency.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm the binding of a compound to its target protein in a cellular environment.[13][14][15] The principle is that the binding of a ligand, such as this compound, stabilizes the target protein (S1PL) against thermal denaturation.[16]

Experimental Protocol:

-

Cell Treatment:

-

Treat intact cells with this compound or a vehicle control.

-

-

Heating:

-

Heat aliquots of the treated cell suspension at a range of temperatures.

-

-

Lysis and Fractionation:

-

Lyse the cells to release the proteins.

-

Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

-

-

Detection of Soluble S1PL:

-

Analyze the amount of soluble S1PL remaining in the supernatant at each temperature using Western blotting with an anti-S1PL antibody.

-

-

Data Analysis:

-

A positive target engagement is indicated by a shift in the melting curve of S1PL to a higher temperature in the presence of this compound compared to the vehicle control.

-

Conclusion

The in vitro models and assays detailed in this guide provide a robust framework for characterizing the target engagement of this compound. By employing a combination of direct enzymatic assays, cell-based functional assays, and biophysical methods like CETSA, researchers can confidently determine the potency and cellular activity of S1PL inhibitors. This comprehensive approach is essential for advancing our understanding of S1PL biology and for the development of novel therapeutics targeting this important enzyme.

References

- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1P lyase: a novel therapeutic target for ischemia-reperfusion injury of the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of S1PL-IN-1 Binding to Sphingosine-1-Phosphate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural biology underpinning the interaction between the potent inhibitor S1PL-IN-1 and its target, Sphingosine-1-phosphate lyase (S1PL). S1PL is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of the signaling molecule sphingosine-1-phosphate (S1P). By catalyzing the cleavage of S1P, S1PL controls the cellular levels of this lipid mediator, which is integral to a vast array of physiological processes including lymphocyte trafficking, inflammation, and vascular development. Inhibition of S1PL elevates S1P levels, a mechanism of significant therapeutic interest, particularly for autoimmune diseases such as multiple sclerosis.

This document focuses on a well-characterized, potent phthalazinyl-piperazinyl-nicotinonitrile based inhibitor, which for the purpose of this guide we will refer to as this compound. The binding mode and inhibitory action of this compound have been elucidated through structural studies, providing a blueprint for rational drug design. Herein, we present the quantitative binding data, detailed experimental protocols for structural and activity assays, and visualizations of the relevant biological and experimental frameworks.

Quantitative Inhibitor Data

The inhibitory potency of this compound and its analogues against human S1PL was determined through a biochemical assay measuring the cleavage of the natural substrate, S1P. The results, expressed as IC50 values, are summarized below. The core compound, this compound, corresponds to compound 31 in the originating study.[1]

| Compound ID | R-Group (Position 7 of Phthalazine) | IC50 (μM) for human S1PL[1] |

| 5 | H | 2.4 ± 0.2 |

| 18 | Cl | 0.057 ± 0.003 |

| 24 | Ph | 0.024 ± 0.005 |

| 31 (this compound) | 7-Cl (on Phthalazine) | 0.057 |

| 35 | 7-CN | 0.024 ± 0.005 |

Signaling Pathway and Mechanism of Action

S1PL is the gatekeeper enzyme for the only exit point from the sphingolipid metabolic pathway. It irreversibly cleaves S1P into phosphoethanolamine and the long-chain aldehyde (2E)-hexadecenal. This action lowers intracellular S1P levels. S1P itself can act as a second messenger or be exported to activate a family of five G protein-coupled receptors (S1PR1-5), which regulate critical cellular processes. By inhibiting S1PL, this compound causes an accumulation of intracellular S1P, which in turn leads to the downregulation of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and thereby exerting an immunomodulatory effect.[1][2]

Experimental Protocols

The following protocols are adapted from the primary research that led to the characterization and structural determination of the this compound complex.[1]

Human S1PL (Δ1−61) Cloning, Expression, and Purification

A soluble, N-terminally truncated version of human S1PL (residues 62-568) was used for biochemical and structural studies.

-

Cloning: The cDNA encoding for human S1PL residues 62-568 was cloned into a pFastBac1 vector. A TEV (Tobacco Etch Virus) protease cleavage site followed by a His6-tag was engineered at the C-terminus to facilitate purification.

-

Expression: The recombinant baculovirus was generated using the Bac-to-Bac system (Invitrogen). Spodoptera frugiperda (Sf9) insect cells were infected with the virus and cultured for 72 hours at 27°C.

-

Purification:

-

Cells were harvested, resuspended in lysis buffer (50 mM Tris pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors), and lysed by sonication.

-

The lysate was clarified by centrifugation at 40,000g for 1 hour.

-

The supernatant was loaded onto a Ni-NTA affinity column (GE Healthcare). The column was washed with lysis buffer containing 20 mM imidazole.

-

The protein was eluted using a linear gradient of 20-250 mM imidazole.

-

Eluted fractions containing S1PL were pooled, and the His6-tag was cleaved by incubation with TEV protease overnight at 4°C.

-

The cleaved protein was passed through the Ni-NTA column again to remove the TEV protease and uncleaved protein.

-

The flow-through was concentrated and further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM Tris pH 8.0, 150 mM NaCl, and 1 mM TCEP.

-

Pure fractions were pooled, concentrated to approximately 10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

-

S1PL Enzyme Activity Assay (IC50 Determination)

This assay quantifies S1PL activity by measuring the formation of the aldehyde product, which is trapped and detected by mass spectrometry.

-

Reaction Mixture: The assay was performed in a 50 μL volume containing 50 mM HEPES pH 7.4, 0.1% fatty acid-free BSA, 25 μM pyridoxal 5′-phosphate (PLP), and 10 μM S1P substrate.

-

Procedure:

-

Purified S1PL (Δ1−61) enzyme was pre-incubated with varying concentrations of the inhibitor (this compound) for 15 minutes at room temperature.

-

The enzymatic reaction was initiated by the addition of the S1P substrate.

-

The reaction was allowed to proceed for 30 minutes at 37°C.

-

The reaction was stopped by the addition of 50 μL of a solution containing 10 mM 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 0.5% trifluoroacetic acid. This step derivatizes the aldehyde product into a stable hydrazone.

-

After 30 minutes, 100 μL of acetonitrile/water (1:1) was added.

-

The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the hydrazone product.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Crystallization and Structure Determination of this compound Complex (PDB: 4Q6R)

The structural insights were obtained through X-ray crystallography of the enzyme-inhibitor complex.[1][3]

-

Crystallization:

-

Purified S1PL (Δ1−61) was concentrated to 8 mg/mL in a buffer containing 20 mM Tris pH 8.0 and 150 mM NaCl.

-

The protein was incubated with a 3-fold molar excess of this compound (compound 31) and 25 μM PLP.

-

Crystallization was performed at 21°C using the sitting-drop vapor diffusion method.[3]

-

Crystals were obtained by mixing equal volumes of the protein-inhibitor complex with a reservoir solution containing 20% (w/v) PEG 3350 and 8% (v/v) Tacsimate pH 7.5.[3][4]

-

-

Data Collection and Processing:

-

Crystals were cryoprotected by briefly soaking them in the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at the Swiss Light Source (SLS) beamline X10SA.[4]

-

The data were processed and scaled using the XDS software package.

-

-

Structure Solution and Refinement:

Structural Determination Workflow

The process of elucidating the three-dimensional structure of the this compound complex is a multi-step procedure that bridges molecular biology, biochemistry, and biophysics.

Structural Insights into this compound Binding

The crystal structure of human S1PL (PDB: 4Q6R) reveals that the enzyme forms a homodimer. This compound binds in the active site of each monomer, in a pocket where the S1P substrate would normally bind. This direct, competitive inhibition is the basis of its mechanism of action. The inhibitor occupies the hydrophobic channel and makes key interactions with residues that are essential for substrate recognition and catalysis, effectively blocking the enzyme's function.

References

- 1. rcsb.org [rcsb.org]

- 2. wwPDB: pdb_00004q6r [wwpdb.org]

- 3. rcsb.org [rcsb.org]

- 4. 4q6r - Crystal structure of human sphingosine-1-phosphate lyase in complex with inhibitor 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile - Experimental details - Protein Data Bank Japan [pdbj.org]

Methodological & Application

Application Notes and Protocols for S1PL-IN-1 in vitro Assay with Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of cellular processes, including cell survival, proliferation, migration, and differentiation.[1] The intracellular and extracellular concentrations of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby playing a crucial role in modulating S1P signaling.[2] Inhibition of S1PL presents a promising therapeutic strategy for various neurological disorders by augmenting the localized levels of S1P, which can exert neuroprotective effects.

S1PL-IN-1 is a potent and selective inhibitor of S1PL. These application notes provide a detailed protocol for utilizing this compound in in vitro assays with primary neurons to characterize its effects on neuronal viability and neurite outgrowth. The provided methodologies are designed to be a comprehensive guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize representative quantitative data from dose-response studies of this compound on primary cortical neurons.

Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.01 | 102 ± 5.1 |

| 0.1 | 105 ± 4.8 |

| 1 | 115 ± 6.2 |

| 10 | 95 ± 5.5 |

| 100 | 70 ± 7.1 |

This data is representative and should be generated by the end-user for their specific experimental conditions.

Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons

| This compound Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) |

| 0 (Vehicle Control) | 150 ± 15.2 |

| 0.01 | 165 ± 18.1 |

| 0.1 | 185 ± 20.5 |

| 1 | 210 ± 22.3 |

| 10 | 140 ± 16.8 |

This data is representative and should be generated by the end-user for their specific experimental conditions.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 timed-pregnant Sprague-Dawley rat

-

Hibernate-E medium

-

Papain (20 U/mL) and DNase I (100 U/mL) in EBSS

-